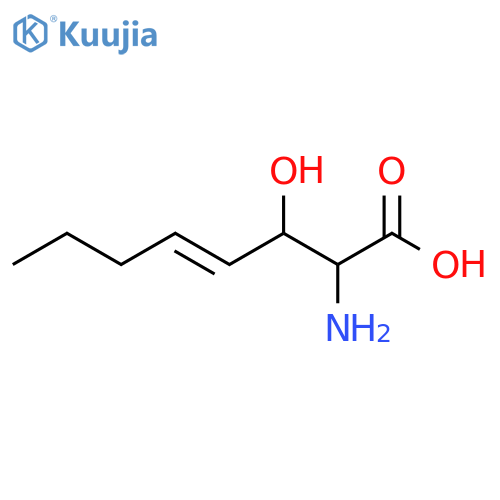Cas no 2229640-32-6 (2-amino-3-hydroxyoct-4-enoic acid)

2229640-32-6 structure
商品名:2-amino-3-hydroxyoct-4-enoic acid
2-amino-3-hydroxyoct-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-hydroxyoct-4-enoic acid
- 2229640-32-6
- EN300-1794837
-
- インチ: 1S/C8H15NO3/c1-2-3-4-5-6(10)7(9)8(11)12/h4-7,10H,2-3,9H2,1H3,(H,11,12)/b5-4+
- InChIKey: QYKQQHHCDQJETN-SNAWJCMRSA-N
- ほほえんだ: OC(/C=C/CCC)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 173.10519334g/mol
- どういたいしつりょう: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 83.6Ų
2-amino-3-hydroxyoct-4-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1794837-0.05g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-2.5g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-1g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-0.5g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-5.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1794837-10.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1794837-0.25g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-10g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1794837-1.0g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1794837-0.1g |
2-amino-3-hydroxyoct-4-enoic acid |
2229640-32-6 | 0.1g |
$1031.0 | 2023-09-19 |
2-amino-3-hydroxyoct-4-enoic acid 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
2229640-32-6 (2-amino-3-hydroxyoct-4-enoic acid) 関連製品
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
